molecular formula C19H17N3O3S B11476661 7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11476661
M. Wt: 367.4 g/mol
InChI Key: UQQCOOGOSOTWRN-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a phenylamino group attached to a thiazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The hydroxy-methoxyphenyl and phenylamino groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other thiazolopyridines with different substituents. For example:

  • 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE These compounds share a similar core structure but differ in the nature of the substituents, which can significantly affect their chemical and biological properties. The uniqueness of 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific substituents, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-anilino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H17N3O3S/c1-25-15-9-11(7-8-14(15)23)13-10-16(24)21-18-17(13)26-19(22-18)20-12-5-3-2-4-6-12/h2-9,13,23H,10H2,1H3,(H,20,22)(H,21,24)

InChI Key

UQQCOOGOSOTWRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)O

Origin of Product

United States

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